molecular formula C28H23N3O6 B12017953 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate CAS No. 769148-84-7

1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Cat. No.: B12017953
CAS No.: 769148-84-7
M. Wt: 497.5 g/mol
InChI Key: FGXRFUTWFMCPNQ-STBIYBPSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L396842-1EA involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually proprietary information held by manufacturers and researchers .

Industrial Production Methods

Industrial production of SALOR-INT L396842-1EA follows standardized protocols to ensure consistency and purity. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L396842-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SALOR-INT L396842-1EA include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from the reactions of SALOR-INT L396842-1EA depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds that retain the core structure of SALOR-INT L396842-1EA .

Scientific Research Applications

SALOR-INT L396842-1EA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and develop new compounds.

    Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of SALOR-INT L396842-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific use of the compound .

Comparison with Similar Compounds

Similar Compounds

SALOR-INT L396842-1EA can be compared with other similar compounds, such as:

  • 1-(2-((4-Methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
  • 4-Methoxybenzoate derivatives
  • Naphthyl-based compounds

Uniqueness

What sets SALOR-INT L396842-1EA apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

769148-84-7

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H23N3O6/c1-35-21-12-7-19(8-13-21)28(34)37-25-16-9-18-5-3-4-6-23(18)24(25)17-29-31-27(33)26(32)30-20-10-14-22(36-2)15-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

FGXRFUTWFMCPNQ-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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